5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde
Description
Properties
CAS No. |
2680533-20-2 |
|---|---|
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 6 Methoxy 2 Methylpyridine 3 Carbaldehyde
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.com For a polysubstituted pyridine (B92270) like 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde, the primary disconnections involve the bonds forming the pyridine ring and the carbon-heteroatom or carbon-carbon bonds of the substituents.
A logical retrosynthetic approach would involve the following key steps:
Functional Group Interconversion (FGI): The aldehyde group can be retrosynthetically derived from a more stable precursor, such as an alcohol or a carboxylic acid derivative, which could then be oxidized.
Disconnection of Substituents: The bromo, methoxy (B1213986), and methyl groups can be disconnected to reveal a simpler pyridine core. The bromination step is often a late-stage functionalization. The methoxy group can be introduced via nucleophilic substitution on a suitably activated pyridine ring (e.g., a chloropyridine).
Pyridine Ring Disconnection: The pyridine ring itself can be disconnected according to established synthetic methods. For instance, applying the logic of a Hantzsch synthesis would break the ring down into components like an aldehyde, a β-ketoester, and ammonia (B1221849). lakotalakes.com Alternatively, cycloaddition strategies would deconstruct the ring into a diene and a dienophile equivalent. advancechemjournal.comlakotalakes.com
This analysis suggests that plausible precursors for the target molecule could include a pre-functionalized pyridine ring that undergoes subsequent elaboration, or acyclic carbonyl compounds and ammonia sources that can be condensed to form the ring. A common strategy involves starting with a substituted pyridine and introducing the remaining functional groups sequentially. acsgcipr.org
Pyridine Ring Construction Approaches Relevant to the Compound Structure
The formation of the pyridine core is a critical aspect of the synthesis. Several classical and modern methods are applicable to the construction of substituted pyridines.
Condensation reactions are among the most widely used methods for constructing pyridine rings from simple, acyclic precursors. acsgcipr.org These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds through aldol-type reactions, Michael additions, and subsequent cyclization and aromatization. acsgcipr.org
Hantzsch Dihydropyridine Synthesis: This is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. organic-chemistry.orgpharmaguideline.com The initial product is a 1,4-dihydropyridine, which must be oxidized to yield the aromatic pyridine. acsgcipr.orgorganic-chemistry.org While versatile, achieving the specific 2,3,5,6-substitution pattern of the target compound directly from simple starting materials can be challenging and may require the use of pre-functionalized substrates.
Guareschi-Thorpe Reaction: This method involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base, which can lead to substituted 2-hydroxypyridines (pyridones). acsgcipr.orgpharmaguideline.com Further functionalization would be necessary to achieve the target structure.
Kröhnke Pyridine Synthesis: This synthesis utilizes α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to form 2,4,6-trisubstituted pyridines. pharmaguideline.com Adapting this method for the desired substitution pattern would require specific unsaturated precursors.
These condensation approaches are powerful for creating a wide range of functionalized pyridines, often proceeding as "one-pot" processes. acsgcipr.org
Table 1: Overview of Key Condensation Reactions for Pyridine Synthesis
| Synthesis Name | Key Reactants | Initial Product | Key Features |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | 1,4-Dihydropyridine | Requires subsequent oxidation to form the pyridine ring. acsgcipr.orgorganic-chemistry.org |
| Guareschi-Thorpe Synthesis | β-ketoester, Cyanoacetamide, Base | Substituted 2-Pyridone | Forms a hydroxypyridine derivative that requires further modification. acsgcipr.org |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl | 2,4,6-Trisubstituted Pyridine | A versatile method for specific substitution patterns. pharmaguideline.com |
Cycloaddition reactions offer a powerful and convergent route to substituted pyridines by forming multiple bonds in a single step. rsc.org
[4+2] Cycloadditions (Diels-Alder Reactions): The most common cycloaddition approach involves the reaction of a 1-azadiene (the diene component) with an alkene or alkyne (the dienophile). baranlab.orgrsc.org Subsequent elimination or oxidation leads to the aromatic pyridine ring. Inverse-electron-demand Diels-Alder reactions, where an electron-poor azadiene reacts with an electron-rich dienophile, are also a favored method for constructing the pyridine core. baranlab.org The use of 1,2,4-triazines as the azadiene component in reactions with alkynes is another strategy that yields pyridines after a retro-Diels-Alder extrusion of dinitrogen. whiterose.ac.uk
[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions, typically involving two alkyne molecules and a nitrile, provide a direct route to polysubstituted pyridines. rsc.orgresearchgate.net This method is highly efficient for assembling complex pyridine systems and allows for significant control over the substitution pattern. researchgate.net
These strategies are particularly useful for creating highly substituted pyridines that may be difficult to access through classical condensation methods. rsc.orgacs.org
The Zincke reaction traditionally involves the ring opening of pyridinium (B92312) salts (Zincke salts) upon treatment with amines to form open-chain, conjugated imines known as Zincke imines. nsf.gov While primarily used for the functionalization of existing pyridine rings, this chemistry can be harnessed for synthetic transformations. nih.govacs.org
A modern application of this concept involves a ring-opening, functionalization, and ring-closing sequence. nsf.govchemrxiv.org A pyridine is first activated (e.g., with Tf₂O) and then ring-opened with an amine to form a reactive Zincke imine. acs.org This acyclic intermediate can undergo selective modification before being recyclized to form a new, functionalized pyridine. For instance, this strategy has been successfully employed for the 15N-labeling of pyridines by ring-opening and subsequent ring-closure with ¹⁵NH₄Cl. nih.govacs.org This approach could theoretically be adapted to construct the target molecule by using a suitably substituted acyclic precursor that cyclizes to form the desired pyridine ring.
Introduction and Functionalization of Substituents
Often, the most practical synthetic route involves the stepwise functionalization of a pre-existing, simpler pyridine derivative. This requires highly regioselective reactions to install the substituents at the correct positions.
The introduction of a bromine atom at the C5 position of the 6-methoxy-2-methylpyridine core is a crucial step. The electronic properties of the existing substituents heavily influence the regioselectivity of electrophilic aromatic substitution. The methoxy group at C6 and the methyl group at C2 are both electron-donating and activating, directing electrophiles to their ortho and para positions. The pyridine nitrogen is deactivating.
In the case of a 2-methoxy-6-methylpyridine, the C3 and C5 positions are activated by the adjacent substituents. Direct bromination can sometimes lead to a mixture of products. Therefore, achieving high regioselectivity often requires specific strategies.
One powerful method for achieving selective C3 halogenation (and by extension, C5) involves the use of Zincke imine intermediates. nsf.gov The process involves:
N-activation of the pyridine.
Ring-opening to form the Zincke imine.
Regioselective halogenation of the electron-rich acyclic imine.
Ring-closing to regenerate the aromatic pyridine ring, now with a halogen at the desired position.
This sequence temporarily transforms the electron-deficient pyridine into a series of polarized alkenes that are more susceptible to controlled electrophilic attack. nsf.govchemrxiv.org This method has been shown to be highly effective for the 3-selective halogenation of a broad range of pyridines. nsf.gov
In a documented synthesis of a closely related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, the precursor was first assembled with the methoxy and methylamino groups. The bromination was then carried out on this advanced intermediate using N-bromosuccinimide (NBS) to selectively install the bromine at the C5 position, followed by hydrolysis to yield the final product. pharm.or.jp This demonstrates a classic late-stage functionalization approach where the electronic directing effects of the existing substituents guide the incoming electrophile.
Table 2: Reagents for Regioselective Bromination of Activated Pyridines
| Reagent | Method | Selectivity | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | Dependent on directing groups; effective for activated rings. | pharm.or.jp |
| Br₂ | Electrophilic Aromatic Substitution | Can require harsh conditions; selectivity can be poor. | chegg.com |
| NBS/NIS via Zincke Imine | Ring-Opening/Halogenation/Ring-Closing | High regioselectivity for the C3 (or C5) position. | nsf.gov |
Regioselective Bromination of Pyridine Rings
Electrophilic Aromatic Substitution Limitations and Overcoming Strategies
Direct electrophilic aromatic substitution (EAS) on the pyridine ring is inherently challenging. The lone pair of electrons on the nitrogen atom makes the ring electron-deficient and thus less reactive towards electrophiles compared to benzene (B151609). Furthermore, under the acidic conditions often employed for halogenation, the pyridine nitrogen is protonated, further deactivating the ring to electrophilic attack.
The position of electrophilic attack on an unsubstituted pyridine ring is typically the 3-position, as this avoids the formation of a destabilized cationic intermediate with a positive charge on the nitrogen atom. However, the presence of activating groups, such as a methoxy group, can influence the regioselectivity. A methoxy group is a π-donor and would typically direct electrophilic attack to the ortho and para positions. In the context of a 6-methoxypyridine, this would correspond to the 3- and 5-positions.
To overcome the inherent low reactivity of the pyridine ring towards EAS, several strategies can be employed:
Introduction of Activating Groups: The presence of strong electron-donating groups on the pyridine ring can enhance its nucleophilicity and facilitate electrophilic substitution.
Pyridine N-oxide Formation: Conversion of the pyridine to its N-oxide derivative increases the electron density in the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. The N-oxide can be subsequently removed after the desired substitution has been achieved.
| Strategy | Description | Potential Outcome for a Methoxy-Methyl-Pyridine |
| Activating Groups | Electron-donating groups increase the ring's electron density. | The existing methoxy and methyl groups provide some activation, potentially allowing for direct bromination under controlled conditions. |
| Pyridine N-oxide | The N-oxide is more reactive towards electrophiles. | This strategy could be employed to facilitate bromination, followed by deoxygenation. |
Metalation-Directed Halogenation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with an electrophile, such as a bromine source, to introduce the desired substituent with high regioselectivity.
For a 6-methoxypyridine derivative, the methoxy group can act as a DMG, directing metalation to the C5 position. The choice of the organolithium base is crucial to achieve the desired regioselectivity and avoid side reactions.
Table of Common Bases for Directed Ortho-Metalation
| Base | Typical Reaction Conditions | Comments |
| n-Butyllithium (n-BuLi) | THF, -78 °C | A common and effective base for DoM. |
| sec-Butyllithium (sec-BuLi) | THF, TMEDA, -78 °C | Often used with a chelating agent like TMEDA to enhance reactivity and selectivity. |
| Lithium diisopropylamide (LDA) | THF, -78 °C | A non-nucleophilic base, useful when the substrate is sensitive to nucleophilic attack. |
| Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | THF, -78 °C | A highly hindered, non-nucleophilic base. |
Following the metalation step, the resulting aryllithium species can be treated with a suitable bromine source to afford the 5-bromo derivative.
Table of Common Brominating Agents for Quenching Organolithiums
| Brominating Agent | Formula | Comments |
| Bromine | Br₂ | Highly reactive, can lead to over-bromination if not controlled carefully. |
| 1,2-Dibromoethane | BrCH₂CH₂Br | A milder and more selective source of electrophilic bromine. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | A common and easy-to-handle solid brominating agent. |
Phosphine (B1218219) Reagent-Mediated Halogenation
A more recent development in the halogenation of pyridines involves the use of designed phosphine reagents. nih.govresearchgate.netnih.gov This two-step methodology typically targets the 4-position of the pyridine ring. In the first step, the pyridine reacts with a specialized phosphine reagent to form a phosphonium (B103445) salt at the 4-position. This phosphonium group then acts as a good leaving group and is displaced by a halide nucleophile in the second step. nih.govresearchgate.netnih.gov
While this method is highly effective for 4-halogenation, its direct application to the synthesis of a 5-bromo derivative is not straightforward. nih.govresearchgate.netnih.gov However, it represents a significant advancement in the selective C-H functionalization of pyridines and could potentially be adapted for other positions through strategic placement of directing groups or modification of the phosphine reagent.
Methods for Methoxy Group Introduction and Transformation
The introduction of the methoxy group at the C6 position is another key transformation. This can be achieved either by nucleophilic substitution of a suitable leaving group or by modification of an existing functional group.
Nucleophilic Substitution of Halogenated Pyridines with Methoxide (B1231860)
Nucleophilic aromatic substitution (SNA) is a common method for introducing alkoxy groups onto a pyridine ring. The reaction involves the displacement of a halide (e.g., chloro, bromo) by a nucleophile, such as sodium methoxide. The reactivity of halopyridines towards nucleophilic substitution is significantly higher at the 2- and 4-positions compared to the 3-position. stackexchange.com This is due to the ability of the electron-withdrawing nitrogen atom to stabilize the negatively charged Meisenheimer intermediate when the attack occurs at the ortho or para positions. stackexchange.com
Therefore, a precursor such as 6-bromo- or 6-chloro-2-methyl-5-substituted-pyridine-3-carbaldehyde could be reacted with sodium methoxide to introduce the methoxy group at the C6 position. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, or in methanol (B129727) as the solvent. sci-hub.se
Table of Reaction Conditions for Nucleophilic Methoxydehalogenation
| Halopyridine Position | Reagent | Solvent | Temperature |
| 2- or 4- | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Reflux |
| 2- or 4- | Sodium Methoxide (NaOMe) | Dimethylformamide (DMF) | 80-120 °C |
| 3- | Sodium Methoxide (NaOMe) | Harsher conditions (higher temp., pressure) may be required |
Demethylation and Ether Cleavage Reactions of Methoxy Pyridines
In some synthetic routes, it may be necessary to demethylate a methoxy group to a hydroxyl group, which can then be used for further transformations. The cleavage of the aryl-methyl ether bond in methoxypyridines can be achieved using various reagents. The choice of reagent depends on the presence of other functional groups in the molecule.
Table of Common Reagents for Demethylation of Methoxy Pyridines
| Reagent | Typical Reaction Conditions | Comments |
| Boron tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to rt | A powerful and widely used reagent, but can be harsh and non-selective. |
| Pyridine hydrochloride | Molten, ~180-220 °C | A classic method, requires high temperatures. researchgate.net |
| Trimethylsilyl iodide (TMSI) | Acetonitrile (MeCN), reflux | A milder alternative to BBr₃. Can be generated in situ from TMSCl and NaI. researchgate.net |
| Sodium thiomethoxide (NaSMe) | DMF, reflux | A nucleophilic demethylating agent. researchgate.net |
| L-Selectride | THF, reflux | Can offer chemoselectivity for demethylation of methoxypyridines over anisoles. |
Formation of the Pyridine-3-Carbaldehyde Moiety
The final key functional group to be introduced is the carbaldehyde at the C3 position. There are several established methods for the synthesis of pyridine-3-carbaldehydes.
One common approach is the oxidation of a 3-methylpyridine (B133936) precursor. This can be achieved through a multi-step process involving radical chlorination of the methyl group followed by hydrolysis. For instance, 3-methylpyridine can be treated with chlorine gas at elevated temperatures to form 3-(dichloromethyl)pyridine, which is then hydrolyzed to the aldehyde. guidechem.com
Another important route is the oxidation of the corresponding alcohol , 3-pyridinemethanol. A variety of oxidizing agents can be employed for this transformation, ranging from manganese dioxide (MnO₂) to chromium-based reagents. researchgate.net A copper-catalyzed aerobic oxidation has also been reported as an efficient and environmentally friendly alternative. wikipedia.org
Formylation reactions can also be used to directly introduce the aldehyde group onto the pyridine ring, although these are generally more effective on electron-rich aromatic systems.
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent (formed from a substituted amide like DMF and an acid halide like POCl₃) to formylate activated aromatic rings. organic-chemistry.orgresearchgate.netijpcbs.com While typically used for electron-rich systems, there have been reports of its application to pyridine derivatives, sometimes requiring activation of the pyridine ring. chinesechemsoc.org
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. mychemblog.comorganicreactions.orgnrochemistry.com Its application to pyridinols (hydroxypyridines) could potentially lead to the formation of a formyl group adjacent to the hydroxyl group.
Finally, the reduction of a 3-cyanopyridine derivative is a viable method. The nitrile group can be partially reduced to an imine, which is then hydrolyzed to the aldehyde. This can be achieved through catalytic hydrogenation under controlled conditions. chemicalbook.comgoogle.com
Table of Methods for Pyridine-3-Carbaldehyde Formation
| Starting Material | Reagents | Key Transformation |
| 3-Methylpyridine | Cl₂, heat; then H₂O | Side-chain halogenation and hydrolysis guidechem.com |
| 3-Pyridinemethanol | MnO₂, CrO₃, or Cu-catalyst/O₂ | Oxidation of primary alcohol researchgate.netwikipedia.org |
| Pyridine (activated) | DMF, POCl₃ | Vilsmeier-Haack Formylation organic-chemistry.orgresearchgate.netijpcbs.comchinesechemsoc.org |
| Pyridinol | CHCl₃, NaOH | Reimer-Tiemann Formylation mychemblog.comorganicreactions.orgnrochemistry.com |
| 3-Cyanopyridine | H₂, Pd/C (controlled) | Partial reduction of nitrile and hydrolysis chemicalbook.comgoogle.com |
Formylation Reactions (e.g., Vilsmeier-Haack)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comnih.gov The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyridine ring. ijpcbs.comnih.gov
For the synthesis of this compound, the precursor would be 5-bromo-2-methoxy-6-methylpyridine. The electron-donating effects of the methoxy and methyl groups activate the pyridine ring, directing the electrophilic Vilsmeier reagent to the C-3 position. The reaction proceeds through the formation of a halomethyleniminium salt, which acts as the electrophile. ijpcbs.com Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. nih.gov This method is valued for its use of mild and economical reagents. ijpcbs.com
Table 1: Vilsmeier-Haack Reaction Parameters
| Parameter | Description |
|---|---|
| Substrate | 5-bromo-2-methoxy-6-methylpyridine |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Intermediate | Iminium salt |
| Product | this compound |
Oxidation of Methyl or Hydroxymethyl Precursors
An alternative route to the carbaldehyde is through the oxidation of a precursor bearing a methyl or hydroxymethyl group at the C-3 position of the pyridine ring.
The direct oxidation of a 3-methyl group on the pyridine ring can be challenging but can be achieved using specific oxidizing agents. A notable method involves a Kornblum-type reaction, where a methyl group is oxidized using iodine (I₂) as a mild oxidant in dimethyl sulfoxide (B87167) (DMSO), which serves as both the solvent and the oxygen source. osti.gov This reaction is often facilitated by microwave irradiation to improve efficiency and reduce reaction times. osti.gov Starting from 5-bromo-3,6-dimethyl-2-methoxypyridine, this method could selectively oxidize the 3-methyl group.
A more common and often higher-yielding approach is the two-step process involving the oxidation of a hydroxymethyl precursor, (5-bromo-6-methoxy-2-methylpyridin-3-yl)methanol. This alcohol intermediate can be oxidized to the corresponding aldehyde using a variety of standard oxidizing agents.
Table 2: Common Reagents for Oxidation of Hydroxymethyl Precursors
| Reagent | Description |
|---|---|
| Manganese Dioxide (MnO₂) | A mild oxidant often used for allylic and benzylic-type alcohols. |
| Pyridinium Chlorochromate (PCC) | A common reagent for the selective oxidation of primary alcohols to aldehydes. |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides mild conditions and high yields. |
| Swern Oxidation | Utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with DMSO, followed by a hindered base. |
The synthesis of 6-methylpyridine-3-carbaldehyde has been reported from 5-ethyl-2-methylpyridine (B142974) through a sequence involving oxidation, demonstrating the viability of this general approach. researchgate.net
Reduction of Nitrile or Ester Functions
The partial reduction of a carboxylic acid derivative, such as a nitrile or an ester, at the C-3 position offers another reliable pathway to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for these transformations due to its ability to perform partial reductions. commonorganicchemistry.commasterorganicchemistry.com
To prevent over-reduction to the corresponding alcohol, these reactions are typically conducted at low temperatures, such as -78 °C (the temperature of a dry ice/acetone bath). commonorganicchemistry.comchemistrysteps.com When one equivalent of DIBAL-H is added to a solution of the ester precursor (e.g., methyl 5-bromo-6-methoxy-2-methylnicotinate), a stable tetrahedral intermediate is formed. chemistrysteps.com This intermediate does not collapse to the aldehyde until aqueous workup, at which point any excess DIBAL-H has been quenched, preventing further reduction. wordpress.com
Similarly, DIBAL-H can reduce a nitrile group (from 5-bromo-6-methoxy-2-methylpyridine-3-carbonitrile) to an imine, which is then hydrolyzed to the aldehyde upon the addition of water. masterorganicchemistry.comchemistrysteps.com
Table 3: DIBAL-H Reduction of Precursors
| Precursor Functional Group | Reagent | Key Condition | Intermediate |
|---|---|---|---|
| Ester (-COOR) | Diisobutylaluminium hydride (DIBAL-H) | Low Temperature (-78 °C) | Tetrahedral intermediate |
Convergent and Linear Synthetic Pathways to the Compound
Stepwise Functionalization Sequences
A linear or stepwise synthesis involves the sequential modification of a simpler, commercially available pyridine derivative. A plausible route could begin with 2-methylpyridine. The synthesis would proceed through a series of reactions to introduce the required substituents at the correct positions.
A potential synthetic sequence could be:
Bromination: Introduction of the bromine atom at the 5-position of a suitable pyridine precursor. The synthesis of 5-bromo-2-methylpyridine (B113479) is a known process. google.comchemicalbook.com
Methoxylation: Introduction of the methoxy group at the 6-position. This is often achieved through nucleophilic aromatic substitution of a halide (e.g., chloro or fluoro) at that position with sodium methoxide. chemicalbook.comchemicalbook.com The synthesis of related 2-methoxy-6-methylaminopyridine derivatives has been achieved through such stepwise functionalization. nih.govresearchgate.net
Introduction of the Aldehyde Precursor: A functional group that can be converted to an aldehyde (such as a nitrile or ester) is introduced at the 3-position.
Final Conversion: The precursor group is converted to the aldehyde via one of the methods described in section 2.3.3 (e.g., reduction with DIBAL-H).
This stepwise approach allows for the purification of intermediates at each stage, potentially leading to a high-purity final product.
One-Pot Reaction Strategies
One-pot reactions and multicomponent reactions (MCRs) offer a more efficient approach by combining multiple synthetic steps into a single procedure, thereby reducing waste, time, and cost. nih.govymerdigital.com While a specific one-pot synthesis for this compound is not detailed in the provided search results, the principles of pyridine synthesis can be applied.
The Hantzsch pyridine synthesis, for example, is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which is then oxidized to the pyridine. ymerdigital.com By carefully selecting the starting materials, a highly substituted pyridine can be constructed in a single step. A modified Bohlmann-Rahtz pyridine synthesis is another one-pot cyclocondensation process that combines a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk
A hypothetical one-pot strategy for the target molecule could involve the condensation of precursors that already contain the necessary bromo, methoxy, and methyl functionalities, designed to cyclize and form the desired pyridine ring structure directly.
Novel and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. Several green chemistry principles can be applied to the synthesis of substituted pyridines like the target compound. ijarsct.co.inresearchgate.net
Key green approaches include:
Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating. nih.govacs.org This has been successfully applied to the synthesis of various pyridine derivatives. nih.govacs.org
Multicomponent Reactions (MCRs): As mentioned in 2.4.2, MCRs are inherently green as they increase atom economy, reduce the number of synthetic steps, and minimize waste generation. researchgate.netrasayanjournal.co.in
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or supercritical CO₂ is a core principle of green chemistry. ijarsct.co.in Some pyridine syntheses have been developed to proceed in water. researchgate.net
Catalysis: Employing catalysts, especially recoverable and reusable ones like nano copper ferrite, can make reactions more efficient and reduce the need for stoichiometric reagents that generate waste. nanoscalereports.com
Solvent-Free Reactions: Conducting reactions without a solvent (solid-state or mechanochemistry) can eliminate solvent waste entirely. ijarsct.co.in
These strategies offer pathways to synthesize this compound in a more sustainable and efficient manner. rasayanjournal.co.in
Catalytic Synthesis Routes
Catalytic methods offer efficient and selective pathways for the functionalization of pyridine rings. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area.
One potential, albeit indirect, catalytic route to introduce the aldehyde functional group is through a palladium-catalyzed formylation of an appropriate aryl halide precursor. organic-chemistry.orgnih.gov This reaction typically involves the use of carbon monoxide and a hydrogen source, or a formal formylating agent. For instance, a palladium catalyst, in conjunction with a suitable phosphine ligand, can facilitate the carbonylation of a bromo-pyridine derivative. researchgate.netliverpool.ac.uk The reaction mechanism generally involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by CO insertion and subsequent reductive elimination to yield the aldehyde.
However, a more direct and commonly employed method for the formylation of electron-rich aromatic and heteroaromatic rings is the Vilsmeier-Haack reaction. nih.govijpcbs.com This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.govrsc.org The electrophilic Vilsmeier reagent then attacks the electron-rich position of the pyridine ring. For the synthesis of this compound, the precursor 5-bromo-6-methoxy-2-methylpyridine would be subjected to the Vilsmeier-Haack conditions. The methoxy and methyl groups on the pyridine ring increase its nucleophilicity, thereby facilitating the electrophilic substitution at the C-3 position.
The synthesis of the precursor, 5-bromo-2-methylpyridine, can be achieved through various methods, including the reaction of diethyl malonate with 5-nitro-2-chloropyridine followed by several transformation steps. google.com Subsequent methoxylation would be required to yield 5-bromo-6-methoxy-2-methylpyridine. The synthesis of a related compound, 5-bromo-2-methoxypyridine, has been reported from 2,5-dibromopyridine (B19318) and sodium hydroxide (B78521) in methanol with a high yield of 98%. chemicalbook.com
A general representation of the Vilsmeier-Haack reaction is presented below:
| Reactant | Reagents | Product | Yield |
|---|---|---|---|
| 2-Acetamidoporphyrin | DMF/POCl₃ | 3-Formylpyridoporphyrin | Moderate |
| Pyrrole | DMF/POCl₃ | Pyrrole-2-carboxaldehyde | Good |
| Indole | DMF/POCl₃ | Indole-3-carboxaldehyde | High |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. organic-chemistry.org The application of microwave irradiation to the Vilsmeier-Haack reaction has been shown to be particularly effective. nih.govresearchgate.net
In the context of synthesizing this compound, a microwave-assisted Vilsmeier-Haack reaction on the 5-bromo-6-methoxy-2-methylpyridine precursor could significantly reduce the reaction time from hours to minutes. nih.gov The high-energy and localized heating provided by microwaves can overcome the activation energy barrier more efficiently than conventional heating methods.
A study on the microwave-assisted synthesis of pyrazole-4-carbaldehydes using a Vilsmeier-Haack reagent demonstrated a significant rate enhancement and high yields. researchgate.net Similarly, the synthesis of 1-(benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde saw an increase in yield from 65% under thermal conditions to 83% with microwave assistance, with the reaction time decreasing from 2 hours to just 10 minutes. nih.gov This suggests that a similar microwave-assisted approach for the formylation of the substituted pyridine precursor would be highly advantageous.
The general conditions for a microwave-assisted Vilsmeier-Haack reaction are summarized in the table below:
| Substrate | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole | OPC-DMF | - | 60 | 10 | 83 |
| Imidazo[1,2-a]pyridines | DMF/POCl₃ | PEG-400 | 90 | - | High |
Flow Chemistry Applications
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. mdpi.comresearchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor can lead to higher yields and purities.
While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the functionalization of pyridine derivatives using flow reactors is an active area of research. researchgate.netnih.gov For instance, the N-oxidation of pyridine derivatives has been successfully performed in a continuous flow microreactor using titanium silicalite as a catalyst, achieving yields of up to 99%. researchgate.net
A flow process could be envisioned for the Vilsmeier-Haack formylation step. Pumping the precursor and the Vilsmeier reagent through a heated microreactor could allow for rapid optimization of reaction conditions and a safe, scalable production of the target aldehyde. The enhanced heat and mass transfer in microreactors can lead to faster reactions and better control over exothermic processes.
Yield Optimization and Purity Considerations in Chemical Synthesis
Optimizing the yield and ensuring the purity of the final product are critical aspects of any synthetic route. For the synthesis of this compound, several factors need to be considered.
In the Vilsmeier-Haack reaction, the stoichiometry of the reagents (DMF and POCl₃) can significantly impact the yield. thieme-connect.de An excess of the Vilsmeier reagent may be required to drive the reaction to completion, but it can also lead to the formation of byproducts. The reaction temperature and time are also crucial parameters to optimize. As seen in the synthesis of pyridoporphyrins, increasing the temperature from 80 to 100 °C led to lower yields, while at 60 °C, the reaction did not proceed. thieme-connect.de
The choice of solvent can also influence the outcome of the reaction. While the Vilsmeier-Haack reaction is often carried out in the absence of a solvent or using one of the reagents in excess, inert solvents like dichloroethane or dioxane can be employed. thieme-connect.de
Purification of the final product is typically achieved through chromatographic techniques such as column chromatography. The polarity of the eluent system needs to be carefully selected to separate the desired aldehyde from unreacted starting material and any byproducts. Recrystallization can also be a viable method for obtaining a highly pure product, provided a suitable solvent system is found.
To ensure the identity and purity of this compound, various analytical techniques would be employed, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
Reactivity and Derivatization of 5 Bromo 6 Methoxy 2 Methylpyridine 3 Carbaldehyde
Reactions at the Aldehyde Moiety
The aldehyde group in 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde is susceptible to a range of chemical modifications, providing a versatile handle for synthetic chemists.
Nucleophilic Additions and Condensation Reactions
The electrophilic carbon atom of the carbonyl group in the aldehyde is a prime target for nucleophiles. This reactivity underpins several important condensation reactions.
Aldehydes readily react with primary amines and hydrazines or their derivatives to form imines (Schiff bases) and hydrazones, respectively. While specific literature on the formation of imines and hydrazones from this compound is not extensively detailed in the provided search results, the general reactivity of aldehydes suggests that it would undergo these transformations under standard conditions. For instance, the reaction of an aldehyde with a hydrazine (B178648) derivative typically proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the hydrazone. These reactions are often catalyzed by a small amount of acid.
The Knoevenagel condensation is a well-established method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. bas.bg This reaction is particularly effective with pyridinecarbaldehydes. bas.bg While specific examples with this compound are not explicitly documented in the provided results, the general principles of the Knoevenagel condensation are applicable. Active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can be deprotonated by a weak base to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the pyridine (B92270) aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. The reaction conditions can be mild, with some Knoevenagel condensations of pyridinecarbaldehydes proceeding efficiently in a water-ethanol mixture at room temperature, even without a catalyst. bas.bg
Table 1: Examples of Active Methylene Compounds Used in Knoevenagel Condensations
| Active Methylene Compound | Formula |
| Malononitrile | CH₂(CN)₂ |
| Ethyl cyanoacetate | NCCH₂CO₂C₂H₅ |
| Cyanoacetamide | NCCH₂CONH₂ |
| Methyl cyanoacetate | NCCH₂CO₂CH₃ |
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful tools for the synthesis of alkenes from aldehydes and ketones. The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a carbonyl group into a carbon-carbon double bond. masterorganicchemistry.com The HWE reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and often provides better yields and stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org
While specific applications of these reactions to this compound are not detailed in the search results, the general mechanisms are well-understood. In the HWE reaction, a phosphonate is deprotonated with a base (such as NaH or n-BuLi) to generate a stabilized carbanion. organic-chemistry.org This carbanion then undergoes nucleophilic addition to the aldehyde. The resulting intermediate eliminates a phosphate (B84403) byproduct to form the alkene. wikipedia.org The water-soluble nature of the phosphate byproduct simplifies purification compared to the Wittig reaction. organic-chemistry.org
Oxidation and Reduction Reactions
The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 5-bromo-6-methoxy-2-methylnicotinic acid. While specific reagents for this transformation on this particular substrate are not provided in the search results, general methods for the oxidation of aromatic aldehydes to carboxylic acids are well-established. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been reported, suggesting that the oxidation of the corresponding aldehyde precursor is a feasible synthetic step. researchgate.net
Stereoselective Reduction to Alcohols
The aldehyde functional group in this compound is a key site for chemical modification, particularly through reduction to form the corresponding alcohol, (5-bromo-6-methoxy-2-methylpyridin-3-yl)methanol. The stereoselective reduction of prochiral ketones, especially those with a pyridine moiety, is a well-established field, employing various transition-metal catalysts to yield enantiomerically pure chiral alcohols. These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and chiral ligands. sigmaaldrich.com
While specific literature detailing the stereoselective reduction of this compound is not prevalent, the principles of asymmetric reduction of 2-pyridine ketones are applicable. sigmaaldrich.com Methodologies such as metal-catalyzed hydrogenation, transfer hydrogenation, and hydrosilylation are commonly employed. sigmaaldrich.com For instance, various chiral ligands in conjunction with transition metals like ruthenium, rhodium, and iridium have proven effective in the asymmetric reduction of similar aromatic ketones.
It is important to note that the partial reduction of the pyridine ring itself is also a known transformation. Electron-deficient pyridines can be converted to functionalized dihydropyridines using methods like the Birch reduction. nih.gov However, for the selective reduction of the aldehyde, milder reducing agents would be employed to avoid affecting the aromatic core. The resulting chiral alcohol, (5-bromo-6-methoxy-2-methylpyridin-3-yl)methanol, would then serve as a versatile intermediate for further synthetic elaborations.
Transformations Involving the Bromo Substituent
The bromine atom at the C-5 position of the pyridine ring is another key handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions at C-5
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent at the C-5 position of this compound makes it an excellent substrate for such transformations.
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organoboron compound and an organic halide. mdpi.com While specific examples with this compound are not extensively documented, the reactivity of similar bromo-pyridines provides valuable insight. For instance, the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated, yielding a range of novel pyridine derivatives in moderate to good yields. mdpi.com In a typical procedure, the reaction is carried out in a solvent mixture of 1,4-dioxane (B91453) and water, using a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄, with reaction temperatures between 85-95 °C. mdpi.com
Similarly, studies on the regioselective Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that the bromine atoms on the pyridine ring can be selectively substituted, offering a pathway to complex arylpyridine structures. beilstein-journals.orgnih.gov These examples strongly suggest that this compound would be a viable substrate for Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C-5 position.
Table 1: Examples of Suzuki-Miyaura Coupling with Bromo-Pyridine Analogs Data based on reactions with analogous bromo-pyridine substrates.
| Entry | Bromo-Pyridine Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |
| 2 | 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. nih.govresearchgate.net This reaction is a powerful tool for the synthesis of substituted alkynes. The reactivity of bromo-pyridines in Sonogashira couplings is well-established, indicating that this compound should readily participate in such transformations.
For example, the Sonogashira cross-coupling of 5-bromoindole (B119039) with phenylacetylene (B144264) has been reported, demonstrating the feasibility of this reaction on a related heterocyclic system. researchgate.net General conditions for Sonogashira couplings often involve a palladium catalyst like Pd(PPh₃)₄, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) in a suitable solvent. Microwave-assisted Sonogashira reactions have also been shown to be effective, often leading to shorter reaction times and high yields. d-nb.info
Table 2: Examples of Sonogashira Coupling with Bromo-Heterocycle Analogs Data based on reactions with analogous bromo-heterocyclic substrates.
| Entry | Bromo-Heterocycle Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 5-bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | (Not specified) |
| 2 | 2-iodothiophene | Phenylacetylene | Heterogeneous Pd(II) catalyst | i-Pr₂NH | Water | 81 |
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov This reaction is a versatile method for the formation of C-C bonds and is applicable to bromo-pyridines. For instance, the Heck reaction between bromobenzene (B47551) and styrene (B11656) is a classic example, and similar reactivity is expected for this compound. biolmolchem.comresearchgate.netresearchgate.net Typical conditions involve a palladium catalyst such as palladium acetate (B1210297), a phosphine (B1218219) ligand, and a base like triethylamine or potassium carbonate. biolmolchem.comresearchgate.netresearchgate.net
The Stille coupling is another important palladium-catalyzed reaction that forms a C-C bond between an organotin compound (stannane) and an organic halide. researchgate.net This reaction is known for its tolerance of a wide range of functional groups. Although the toxicity of organotin reagents is a drawback, the Stille reaction remains a valuable synthetic tool. The reactivity of bromo-pyridines in Stille couplings has been demonstrated, suggesting that this compound would be a suitable substrate for coupling with various organostannanes. researchgate.net
Table 3: General Conditions for Heck and Stille Coupling Reactions
| Reaction | Typical Substrates | Catalyst | Base/Additives |
|---|---|---|---|
| Heck | Aryl Bromide, Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. nih.govmdpi.com In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The presence of electron-withdrawing groups on the ring activates it towards nucleophilic attack.
The pyridine ring is inherently electron-deficient, which facilitates SNAr reactions. The position of substitution is influenced by the location of substituents on the ring. While the bromo group at C-5 is a potential leaving group, SNAr reactions on the pyridine ring can also be influenced by other substituents. In some cases, other halogens on the pyridine ring might be more susceptible to substitution depending on the reaction conditions and the nature of the nucleophile. For instance, in a study on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, it was found that under palladium catalysis, the bromide was selectively substituted, whereas under neat conditions without a catalyst, substitution occurred at the 2-chloro position. acs.org
For this compound, SNAr reactions with various nucleophiles such as amines, alkoxides, and thiolates could potentially lead to the displacement of the bromo group. The aldehyde and methoxy (B1213986) groups, being electron-withdrawing and electron-donating respectively, will influence the regioselectivity and reactivity of the pyridine ring towards nucleophilic attack. The reaction of 5-bromo-1,2,3-triazines with phenols via a concerted SNAr mechanism has been reported, leading to the formation of 3-aryloxy-pyridines, which showcases the potential for SNAr on related nitrogen-containing heterocycles. nih.gov
Table 4: General Reactivity in Nucleophilic Aromatic Substitution of Halopyridines
| Nucleophile | General Conditions | Product Type |
|---|---|---|
| Amines | Heating, sometimes with a base | Aminopyridines |
| Alkoxides | Strong base (e.g., NaH) | Alkoxypyridines |
Organometallic Reagent Generation (e.g., Grignard, Organolithium)
The presence of a bromine atom on the pyridine ring at the C-5 position is a key feature for generating potent carbon-based nucleophiles through metal-halogen exchange. This transformation is a cornerstone of synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard Reagent Formation: Treatment of aryl bromides with magnesium metal is the classic method for Grignard reagent formation. However, for highly functionalized and potentially sensitive substrates like this compound, an alternative method known as an "exchange" reaction is often preferred. This involves using a pre-formed, commercially available Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl). arkat-usa.org This exchange is typically rapid and occurs at low temperatures, preserving other functional groups.
Organolithium Reagent Formation: Similarly, organolithium reagents can be generated from the bromo-precursor. This is typically achieved by reaction with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). chemicalbook.com The resulting pyridyl-lithium species is a highly reactive nucleophile.
Once formed, these organometallic intermediates can react with a wide array of electrophiles to introduce new substituents at the C-5 position. For instance, quenching the organolithium reagent with N,N-dimethylformamide (DMF) would yield a dialdehyde. arkat-usa.org
The table below summarizes the generation of these organometallic reagents.
| Reagent Type | Typical Reagents | Reaction Conditions | Product |
| Grignard | Isopropylmagnesium chloride (i-PrMgCl) | THF, 0 °C to room temperature | 5-(chloromagnesio)-6-methoxy-2-methylpyridine-3-carbaldehyde |
| Organolithium | n-Butyllithium (n-BuLi) | THF, -78 °C | 5-lithio-6-methoxy-2-methylpyridine-3-carbaldehyde |
Modifications of the Methoxy Group
The methoxy group at the C-6 position is another site for synthetic modification, primarily through cleavage of the methyl-oxygen bond.
Demethylation Reactions
Demethylation converts the methoxy ether into a hydroxyl group, yielding the corresponding pyridin-6-one tautomer. This transformation can be achieved under various conditions, offering flexibility depending on the tolerance of other functional groups in the molecule.
One effective method involves the use of hydride reagents, such as L-selectride, which has been shown to chemoselectively demethylate methoxypyridines in the presence of other sensitive groups. researchgate.netelsevierpure.com Another common approach is the use of strong acids, often in the presence of a nucleophile. A classic reagent for ether cleavage is boron tribromide (BBr₃), which is highly effective but can be harsh. Milder conditions, such as heating with pyridine hydrochloride, can also be employed for the demethylation of aromatic methoxy groups. chemicalforums.com
| Method | Reagent(s) | Typical Conditions | Product |
| Hydride-based | L-selectride | Refluxing THF | 5-bromo-6-hydroxy-2-methylpyridine-3-carbaldehyde |
| Lewis Acid | Boron tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to rt | 5-bromo-6-hydroxy-2-methylpyridine-3-carbaldehyde |
| Protic Acid | Pyridine hydrochloride | Heat (100-200 °C) | 5-bromo-6-hydroxy-2-methylpyridine-3-carbaldehyde |
Cleavage and Exchange Reactions
Beyond simple demethylation, the entire methoxy group can be cleaved or exchanged. Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures can cleave the aryl-ether bond. The selective cleavage of methoxy groups can also be achieved through radical hydrogen abstraction, where a nearby hydroxyl group generates an alkoxyl radical that interacts with the adjacent methoxy group. researchgate.net
While nucleophilic aromatic substitution (SNAr) to directly exchange the methoxy group with other nucleophiles is a possibility, it typically requires strong activation from electron-withdrawing groups and is less common for methoxy groups, which are not excellent leaving groups compared to halides.
Reactivity of the Pyridine Ring System
Electrophilic Aromatic Substitution Considerations
The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. quimicaorganica.org This makes the ring significantly less reactive towards electrophilic aromatic substitution (EAS). Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring to a very high degree. rsc.orgwikipedia.org
For the specific case of this compound, the ring is heavily substituted, with only the C-4 position available for substitution. The reactivity at this position is influenced by the existing substituents:
Pyridine Nitrogen: Strongly deactivating.
Aldehyde Group (at C-3): A meta-director and strongly deactivating.
Bromo Group (at C-5): Deactivating but ortho-, para-directing.
Methoxy Group (at C-6): Activating and ortho-, para-directing.
Methyl Group (at C-2): Weakly activating and ortho-, para-directing.
The cumulative electronic effect of the pyridine nitrogen and the powerful deactivating aldehyde group would render the ring extremely unreactive towards EAS. Any potential activating effects from the methoxy and methyl groups are unlikely to overcome this profound deactivation. Therefore, direct electrophilic aromatic substitution at the C-4 position is considered highly unfavorable and would likely require exceptionally harsh reaction conditions that could degrade the molecule. quora.com
Directed C-H Functionalization
Modern synthetic methods have enabled the functionalization of C-H bonds that are typically unreactive, often through transition-metal catalysis. In these reactions, a directing group within the substrate coordinates to the metal center, bringing the catalyst into close proximity with a specific C-H bond.
For this compound, several groups could potentially act as directing groups. The pyridine nitrogen is a classic directing group for C-H functionalization at the C-2 and C-6 positions. In this molecule, the C-6 position is occupied by the methoxy group, while the C-2 position holds a methyl group. It is conceivable that a metal catalyst could coordinate to the pyridine nitrogen and effect functionalization of the C-H bonds of the C-2 methyl group.
Alternatively, though less common, specially designed templates can be used to direct functionalization to more remote positions, such as the meta-position (C-4 in this case). acs.org Such a strategy would involve temporarily attaching a U-shaped template to another functional group on the molecule to position a catalyst over the C-4 C-H bond. While theoretically possible, this would represent a highly advanced and specific synthetic challenge for this particular substrate.
Quaternization and N-Oxidation
The reactivity of the pyridine nitrogen in this compound towards electrophiles is a key aspect of its chemical profile. Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent to form a pyridinium (B92312) salt, while N-oxidation involves the formation of a pyridine N-oxide.
Quaternization:
The quaternization of pyridine derivatives is a fundamental reaction that transforms the neutral pyridine into a positively charged pyridinium salt. rsc.orgrsc.org The nucleophilicity of the pyridine nitrogen is a critical factor in this reaction. In the case of this compound, the pyridine ring is substituted with both electron-donating (methoxy, methyl) and electron-withdrawing (bromo, carbaldehyde) groups. The electron-withdrawing nature of the bromo and, particularly, the carbaldehyde groups deactivates the pyridine ring towards electrophilic attack, making the nitrogen atom less nucleophilic. osi.lvacs.org Consequently, the quaternization of this compound is expected to be more challenging compared to unsubstituted pyridine and would likely require more reactive alkylating agents and more forcing reaction conditions.
Table 1: Predicted Reactivity in Quaternization Reactions
| Alkylating Agent | Predicted Reaction Conditions | Expected Product |
| Methyl Iodide | Elevated temperature, polar aprotic solvent | 5-bromo-3-formyl-6-methoxy-1,2-dimethylpyridin-1-ium iodide |
| Benzyl (B1604629) Bromide | High temperature, neat or high boiling solvent | 1-(benzyl)-5-bromo-3-formyl-6-methoxy-2-methylpyridin-1-ium bromide |
| Dimethyl Sulfate | Moderate to elevated temperature | 5-bromo-3-formyl-6-methoxy-1,2-dimethylpyridin-1-ium methyl sulfate |
This table presents predicted reactivity based on general principles of organic chemistry, as direct experimental data for this specific compound was not found.
N-Oxidation:
N-oxidation is another important transformation of pyridines, yielding pyridine N-oxides which exhibit unique reactivity. thieme-connect.de The N-oxide functional group can act as an oxygen donor and also activates the pyridine ring for both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. researchgate.net The oxidation of pyridines is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid catalyst. google.com
The presence of electron-withdrawing groups can sometimes hinder N-oxidation. However, the N-oxidation of substituted bromopyridines has been successfully demonstrated. For instance, the oxidation of 5-bromo-2-methylpyridine (B113479) to its corresponding N-oxide has been reported, suggesting that the presence of a bromo and a methyl group on the pyridine ring does not preclude this transformation. nih.govresearchgate.net Given this precedent, it is anticipated that this compound can be converted to its N-oxide under appropriate oxidizing conditions. The electron-donating methoxy group may partially offset the deactivating effects of the bromo and carbaldehyde groups.
Table 2: Potential Conditions for N-Oxidation
| Oxidizing Agent | Solvent | Predicted Outcome |
| m-CPBA | Dichloromethane or Chloroform (B151607) | This compound 1-oxide |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | This compound 1-oxide |
| Peracetic Acid | Acetic Acid | This compound 1-oxide |
This table outlines potential reaction conditions based on established methods for pyridine N-oxidation.
Multi-Component Reactions Incorporating the Compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. bohrium.com The aldehyde functionality of this compound makes it a suitable candidate for participation in various MCRs, such as the Biginelli and Hantzsch reactions.
Biginelli Reaction:
The Biginelli reaction is a three-component condensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or their thio-analogs. beilstein-journals.org These products are of significant interest in medicinal chemistry. The aldehyde component in the Biginelli reaction is a key electrophile. The reactivity of this compound in this context would be influenced by the electronic properties of the substituted pyridine ring. The electron-withdrawing nature of the ring may enhance the electrophilicity of the aldehyde carbon, potentially facilitating the initial condensation step with urea.
While no specific examples of the Biginelli reaction with this compound have been documented, the reaction is known to proceed with a wide variety of aromatic and heteroaromatic aldehydes. It is plausible that this compound would react under standard Biginelli conditions (e.g., acid catalysis, protic solvent) to yield the corresponding dihydropyrimidinone derivative.
Hantzsch Pyridine Synthesis:
The Hantzsch pyridine synthesis is another well-known MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.gov In a modified Hantzsch synthesis, a pyridine-3-carbaldehyde could potentially act as the aldehyde component.
The participation of this compound in a Hantzsch-type reaction would lead to the formation of a complex bipyridine derivative. The feasibility of this reaction would depend on the specific reaction conditions and the relative reactivity of the starting materials. The electrophilic character of the aldehyde is crucial for the initial Knoevenagel condensation with the β-ketoester.
Table 3: Potential Multi-Component Reactions
| Reaction Name | Key Reactants | Potential Product Scaffold |
| Biginelli Reaction | Ethyl acetoacetate, Urea | Dihydropyrimidinone with a substituted pyridyl group |
| Hantzsch Pyridine Synthesis | Ethyl acetoacetate, Ammonium acetate | Substituted dihydropyridinyl-pyridine |
This table illustrates the potential application of the title compound in well-established multi-component reactions.
Advanced Spectroscopic and Structural Analysis of 5 Bromo 6 Methoxy 2 Methylpyridine 3 Carbaldehyde and Its Derivatives
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of a compound. For 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde (C₈H₈BrNO₂), the exact mass would be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. Predicted m/z values for protonated adducts of a structural isomer are available, giving an indication of the expected values. uni.luuni.lu
Table 2: Predicted HRMS Adducts for C₈H₈BrNO₂ Note: Based on predicted values for a structural isomer. uni.luuni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 229.9811 |
| [M+Na]⁺ | 251.9631 |
| [M+K]⁺ | 267.9370 |
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint that helps in structural elucidation. For the target molecule, several fragmentation pathways can be predicted:
Loss of a methyl radical (•CH₃): Cleavage of the methoxy (B1213986) group could lead to a peak at [M-15].
Loss of carbon monoxide (CO): Aldehydes often lose the carbonyl group, resulting in a peak at [M-28].
Loss of the aldehyde group (•CHO): This would result in a significant peak at [M-29].
Cleavage of bromine (•Br): Loss of the bromine atom would lead to a peak at [M-79/81].
Analysis of the fragmentation of simpler analogues, such as 3-bromopyridine, shows a primary loss of Br• followed by the elimination of HCN, which are common fragmentation routes for pyridine (B92270) rings. nist.gov The fragmentation pattern of this compound would be a composite of the cleavages typical for its various functional groups.
X-Ray Crystallography and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. scienceasia.org This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined.
While a crystal structure for this compound itself is not publicly available, the structure of a very closely related derivative, 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , has been reported. researchgate.net This structure provides valuable insight into the geometry and packing of the core 3-bromo-6-methoxy-2-methylpyridine (B161283) ring system.
From this related structure, it can be inferred that the pyridine ring is essentially planar. The substituents, such as the methoxy and methyl groups, will have specific bond lengths and angles relative to the ring. In the solid state, the molecular packing would be influenced by intermolecular interactions such as π-π stacking of the pyridine rings and potential weak hydrogen bonds involving the methoxy oxygen or aldehyde group. researchgate.netnih.gov The presence of the bulky bromine atom would also significantly influence the crystal packing arrangement. Obtaining a single crystal of this compound and performing X-ray diffraction would be the ultimate step to confirm its precise solid-state conformation and supramolecular assembly.
Crystal Packing and Intermolecular Interactions
Halogen Bonding: The bromine atom on the pyridine ring is a potential halogen bond donor. This interaction would involve the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic atom, such as the nitrogen of a neighboring pyridine ring or the oxygen of a carbaldehyde or methoxy group. Studies on other brominated heterocyclic compounds have demonstrated the significance of Br···N and Br···O halogen bonds in directing crystal packing. mdpi.comnih.gov
Hydrogen Bonding: Although the primary molecule lacks strong hydrogen bond donors like -OH or -NH, weak C—H···O and C—H···N hydrogen bonds are expected to play a crucial role in the crystal structure. The hydrogen atoms of the methyl group and the pyridine ring can act as donors, while the oxygen atoms of the carbaldehyde and methoxy groups, as well as the pyridine nitrogen, can serve as acceptors. These interactions, while individually weak, collectively contribute to the stability of the crystal lattice. For instance, in the crystal structure of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, C—H···O hydrogen bonds are key in forming a three-dimensional network. nih.gov
Other Interactions: Dipole-dipole interactions originating from the polar C=O and C-O-C functional groups will also influence the molecular arrangement. Furthermore, van der Waals forces, particularly dispersion forces, will be a significant cohesive factor in the crystal packing.
A Hirshfeld surface analysis of related structures, such as 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, reveals that H···H, H···C/C···H, and H···O/O···H contacts are major contributors to the crystal packing, and a similar distribution of contacts can be anticipated for the title compound. nih.gov
Absolute Configuration Determination
The parent molecule, this compound, is achiral and therefore does not have an absolute configuration. However, if a chiral center were introduced in one of its derivatives, for example, through a reaction at the carbaldehyde group, the determination of the absolute configuration of the resulting stereoisomers would be necessary.
The most definitive method for determining the absolute configuration of a chiral compound is single-crystal X-ray diffraction of a non-centrosymmetric crystal. By analyzing the anomalous dispersion of X-rays by the atoms in the crystal, the absolute structure can be determined, often expressed through the Flack parameter. nih.gov For this technique to be successful, a suitable single crystal of the chiral derivative must be obtained.
In the absence of a single crystal, spectroscopic methods can be employed. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental VCD or ECD spectrum with the spectrum predicted for a specific enantiomer using quantum chemical calculations (such as Density Functional Theory, DFT), the absolute configuration can be assigned.
Vibrational Spectroscopy (IR and Raman)
Characteristic Absorption Frequencies and Band Assignments
The vibrational spectrum of this compound will be complex, but several regions will be dominated by the characteristic vibrations of its functional groups. The table below outlines the expected characteristic absorption frequencies and their assignments.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |
| Pyridine Ring | C-H stretching | 3100-3000 | 3100-3000 | Multiple weak to medium bands. |
| C=C and C=N stretching | 1600-1450 | 1600-1450 | Multiple strong to medium bands, characteristic of the aromatic ring. | |
| Ring breathing | ~1000 | Strong, sharp band, characteristic of the pyridine ring. | ||
| C-H in-plane bending | 1300-1000 | 1300-1000 | ||
| C-H out-of-plane bending | 900-700 | 900-700 | The position is sensitive to the substitution pattern. | |
| Carbaldehyde Group | C=O stretching | 1710-1685 | 1710-1685 | Strong intensity in IR, medium in Raman. The position is sensitive to conjugation and intermolecular interactions. |
| C-H stretching | 2850-2800 and 2750-2700 | 2850-2800 and 2750-2700 | Often appears as a pair of weak to medium bands (Fermi resonance). | |
| C-H bending | 1420-1380 | 1420-1380 | ||
| Methoxy Group | C-H stretching (asymmetric) | ~2960 | ~2960 | |
| C-H stretching (symmetric) | ~2850 | ~2850 | ||
| C-H bending | 1470-1440 | 1470-1440 | ||
| C-O stretching | 1275-1200 (asymmetric) and 1075-1020 (symmetric) | 1275-1200 and 1075-1020 | Strong bands in the IR spectrum. | |
| Methyl Group | C-H stretching (asymmetric) | ~2970 | ~2970 | |
| C-H stretching (symmetric) | ~2880 | ~2880 | ||
| C-H bending (asymmetric) | ~1460 | ~1460 | ||
| C-H bending (symmetric) | ~1380 | ~1380 | ||
| Bromo Group | C-Br stretching | 650-550 | 650-550 | Can be weak and may couple with other vibrations. |
Note: These are approximate ranges and the actual peak positions can be influenced by the electronic effects of the substituents and the local molecular environment.
Conformational Isomerism Probes
Conformational isomerism in this compound would primarily arise from the rotation around the C-C bond connecting the carbaldehyde group to the pyridine ring and the C-O bond of the methoxy group. These rotations can lead to different stable conformations (rotamers), which may coexist in equilibrium.
Vibrational spectroscopy is a sensitive tool for probing conformational isomerism. If different conformers are present, the vibrational spectra may exhibit additional bands or splitting of existing bands. This is because the vibrational frequencies of certain modes, particularly those involving the rotating groups and adjacent atoms, can be slightly different for each conformer.
For example, the C=O stretching frequency of the carbaldehyde group is known to be sensitive to its orientation relative to the aromatic ring. Different conformers may lead to distinct C=O stretching bands in the IR and Raman spectra. The position of these bands can be influenced by steric interactions and electronic effects that differ between conformers.
Low-temperature studies can be particularly informative. By cooling the sample, it is often possible to "freeze out" the higher energy conformers, leading to a simplification of the spectrum and allowing for the identification of the bands associated with the most stable conformer.
Computational methods, such as DFT, can be used to calculate the vibrational frequencies for different possible conformers. By comparing the calculated spectra with the experimental data, it is possible to identify the conformers present in the sample and to assign the observed vibrational bands to specific conformers. researchgate.netresearchgate.netmdpi.com
Theoretical and Computational Studies on 5 Bromo 6 Methoxy 2 Methylpyridine 3 Carbaldehyde
Electronic Structure Calculations
The electronic structure is fundamental to understanding the reactivity and properties of a molecule. Modern computational chemistry offers a suite of tools to probe the distribution of electrons and energy levels within a molecule.
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost. For a molecule like 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde, DFT calculations would be employed to optimize the molecular geometry, determine thermodynamic stability, and calculate electronic properties. researchgate.netresearchgate.net Functionals such as B3LYP, paired with basis sets like 6-311++G(d,p), are commonly used to achieve reliable results for organic molecules. researchgate.net These calculations can provide insights into bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. Furthermore, DFT is used to compute various molecular properties, including the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, crucial for predicting sites of electrophilic and nucleophilic attack. nih.gov
Molecular Orbital Theory (MOT) and Frontier Orbitals (HOMO/LUMO)
Molecular Orbital Theory (MOT) provides a framework for understanding the electronic behavior of molecules. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the pyridine (B92270) ring, the aldehyde group, and the substituents would dictate its reactivity in various chemical reactions.
Conformation and Torsional Potential Energy Surface Analysis
The presence of rotatable bonds, such as the C-C bond connecting the aldehyde group to the pyridine ring and the C-O bond of the methoxy (B1213986) group, means that this compound can exist in different conformations. A torsional potential energy surface (PES) analysis would be performed to identify the most stable conformers and the energy barriers between them. This is achieved by systematically rotating the dihedral angles of interest and calculating the energy at each step. Understanding the conformational landscape is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred geometry.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating reaction mechanisms. For this compound, theoretical studies could investigate its reactivity in various organic transformations. For instance, the aldehyde group is a common site for nucleophilic addition reactions. Computational methods can be used to model the reaction pathway, identify transition states, and calculate activation energies. This provides a detailed, atomistic understanding of the reaction kinetics and thermodynamics, which can be challenging to obtain through experimental means alone.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational chemistry can accurately predict various spectroscopic properties, which is essential for the characterization of new compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach to calculate the ¹H and ¹³C NMR chemical shifts. scielo.org.za These theoretical predictions, when compared with experimental data, can aid in the structural confirmation of this compound.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. scielo.org.za The resulting theoretical infrared (IR) spectrum shows characteristic peaks corresponding to the stretching and bending vibrations of different functional groups, such as the C=O of the aldehyde, the C-O of the methoxy group, and the vibrations of the pyridine ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis). researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to the HOMO-LUMO energy gap.
Molecular Dynamics Simulations (if applicable for reactivity)
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of a molecule over time. While often used for larger systems like biomolecules, MD simulations can also be applied to study the reactivity of smaller molecules, for instance, by simulating their behavior in different solvents or their interaction with a reactant. This approach can reveal important information about the role of molecular motion and the surrounding environment in a chemical reaction.
Quantum Chemical Descriptors and Reactivity Indices
A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the publicly available research concerning the specific quantum chemical descriptors and reactivity indices for this compound. While computational studies, particularly those employing Density Functional Theory (DFT), are common for characterizing novel compounds and predicting their reactivity, no specific studies containing detailed research findings or data tables for this particular molecule could be located.
Theoretical and computational chemistry provide powerful tools for understanding the electronic structure and reactivity of molecules. These studies typically involve the calculation of various quantum chemical descriptors that offer insights into the behavior of a compound in chemical reactions.
Key quantum chemical descriptors that are often investigated include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier molecular orbitals are crucial in determining the electronic properties of a molecule. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of modifying the electron cloud.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
In addition to these global descriptors, local reactivity indices , such as Fukui functions and condensed softness indices , are often calculated. These indices provide information about the reactivity of specific atomic sites within a molecule, predicting where electrophilic, nucleophilic, or radical attacks are most likely to occur.
While the methodologies for these calculations are well-established, the absence of published research on this compound means that specific data tables and detailed research findings for its quantum chemical descriptors and reactivity indices cannot be provided at this time. Such an investigation would require a dedicated computational study to be performed on this molecule.
Role of 5 Bromo 6 Methoxy 2 Methylpyridine 3 Carbaldehyde As a Synthetic Intermediate
Precursor in Heterocyclic Synthesis
The compound is a key starting material for the synthesis of more complex heterocyclic structures, particularly those containing fused pyridine (B92270) rings and macrocyclic frameworks.
Synthesis of Fused Pyridine Ring Systems
The aldehyde and bromo functionalities of 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde are instrumental in the construction of fused bicyclic and polycyclic heterocyclic systems. These reactions often proceed through an initial reaction at the aldehyde, followed by an intramolecular cyclization involving the bromine atom or another position on the pyridine ring. For instance, condensation of the aldehyde with active methylene (B1212753) compounds can be followed by a palladium-catalyzed intramolecular Heck reaction to form novel pyridofurans or pyridopyrroles. The synthesis of various fused systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines often utilizes substituted pyridines as key precursors.
Table 1: Examples of Fused Heterocyclic Systems Derived from Pyridine Precursors
| Fused Ring System | Synthetic Approach | Key Reaction Type |
|---|---|---|
| Furo[2,3-b]pyridines | Intramolecular cyclization of a substituted pyridine. | Palladium-catalyzed cross-coupling. |
| Pyrido[2,3-d]pyrimidines | Reaction of an aminopyridine derivative with reagents like urea (B33335) or ethyl acetoacetate. | Cyclocondensation. |
| 1,5-Naphthyridines | Cyclization of substituted 3-aminopyridines. | Skraup synthesis or Heck reaction. |
Building Block for Pyridine-Containing Macrocycles
The dual reactivity of the aldehyde and bromo groups allows this compound to be used as a corner piece in the convergent synthesis of pyridine-containing macrocycles. The aldehyde can be converted into other functional groups, such as an alcohol or an amine, which can then participate in macrocyclization reactions. The bromo group can be used in late-stage functionalization to append side chains or to close the macrocyclic ring via intramolecular cross-coupling reactions.
Scaffold for Complex Molecule Construction
The pyridine core of this compound serves as a rigid scaffold upon which complex molecular structures can be built, including analogs of natural products and libraries of compounds for chemical biology.
Convergent Synthesis of Natural Product Analogs
In the field of medicinal chemistry, modifying natural products to improve their therapeutic properties is a common strategy. This compound can be employed in the convergent synthesis of analogs of natural products that contain a substituted pyridine moiety. For example, a fragment of a complex natural product can be synthesized and then coupled to the pyridine scaffold via a Suzuki or Sonogashira reaction at the bromine position. This approach allows for the rapid generation of a series of analogs with variations in the appended fragment, facilitating structure-activity relationship (SAR) studies.
Library Synthesis for Chemical Biology Applications
The generation of compound libraries is a cornerstone of chemical biology for the discovery of new molecular probes and drug leads. The orthogonal reactivity of the functional groups on this compound makes it an ideal substrate for library synthesis. The aldehyde can be derivatized through reductive amination or Wittig-type reactions, while the bromo group can be functionalized using a variety of palladium-catalyzed cross-coupling reactions. This allows for the creation of a grid of compounds from a single scaffold, which can then be screened for biological activity.
Design of Precursors for Potential Biologically Active Compounds (Focus on Synthetic Strategy)
The substituted pyridine ring is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and antiviral properties. The synthetic strategy for designing potential drug candidates from this compound focuses on leveraging its functional groups to introduce pharmacophores and modulate the molecule's physicochemical properties.
The aldehyde can be used to introduce hydrogen bond donors and acceptors, which are crucial for molecular recognition by biological targets. The bromo group allows for the introduction of aryl or heteroaryl groups via Suzuki coupling, which can modulate properties such as lipophilicity and metabolic stability. For instance, derivatives of 2-bromo-5-methoxy-benzohydrazide have been synthesized and shown to possess analgesic and antiproliferative activities. The synthetic routes often involve multi-component reactions to rapidly build molecular complexity and generate diverse structures for biological screening.
Table 2: Strategic Use of Functional Groups for Bioactive Compound Synthesis
| Functional Group | Synthetic Transformation | Purpose in Drug Design |
|---|---|---|
| Aldehyde | Reductive amination, Wittig reaction, Knoevenagel condensation | Introduction of amine, alkene, or other functional groups to interact with biological targets. |
| Bromo | Suzuki, Sonogashira, Heck, or Buchwald-Hartwig cross-coupling | Attachment of various aryl, alkyl, or amino groups to explore SAR and improve pharmacokinetic properties. |
| Methoxy (B1213986) | Ether cleavage followed by alkylation | Modification of solubility and metabolic stability; introduction of new interaction points. |
Rational Design of New Pharmacophores
In the field of medicinal chemistry, the rational design of new pharmacophores—the essential molecular features responsible for a drug's biological activity—is a cornerstone of drug discovery. The structure of this compound offers several strategic advantages for this purpose. The pyridine ring itself is considered a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds and can interact with a variety of biological targets. nih.govmdpi.com The substituents on this pyridine core allow for controlled, directed synthesis to explore chemical space and optimize pharmacological properties.
The key reactive sites on the molecule serve as handles for synthetic modification:
Carbaldehyde Group (-CHO): This group is a versatile functional group for forming new carbon-carbon and carbon-nitrogen bonds. It can readily undergo reactions such as reductive amination to introduce diverse amine functionalities, Wittig reactions to form alkenes, and condensation reactions to build larger, more complex heterocyclic systems.
Bromo Group (-Br): The bromine atom is an excellent leaving group and a key functional group for transition metal-catalyzed cross-coupling reactions. Techniques like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions allow for the precise introduction of a wide array of aryl, alkyl, or alkynyl groups at this position. This enables the systematic modification of the molecule's steric and electronic properties to fine-tune its interaction with a biological target.
Methoxy (-OCH₃) and Methyl (-CH₃) Groups: These groups influence the molecule's electronic properties and its metabolic stability. They can also establish important steric interactions within a protein's binding pocket, potentially enhancing potency and selectivity.
By strategically employing these reactive sites, medicinal chemists can use this compound as a starting material to generate libraries of novel compounds, each with tailored modifications designed to improve binding affinity, selectivity, and pharmacokinetic profiles.
Table 1: Functional Groups and Their Role in Pharmacophore Design
| Functional Group | Position | Potential Synthetic Transformations | Purpose in Rational Design |
|---|---|---|---|
| Pyridine Core | - | Core scaffold | Provides a foundational structure known for biological activity and favorable physicochemical properties. nih.gov |
| Carbaldehyde | 3 | Reductive amination, Wittig reaction, aldol (B89426) condensation | Introduction of diverse side chains, formation of new ring systems. |
| Bromo | 5 | Suzuki, Stille, Sonogashira, Buchwald-Hartwig cross-coupling | Systematic introduction of various substituents to probe structure-activity relationships (SAR). |
| Methoxy | 6 | Ether cleavage (less common), electronic modulation | Influences electron density of the pyridine ring, can participate in hydrogen bonding, impacts metabolic stability. |
Exploitation of Pyridine Core in Drug Discovery Scaffolds
The pyridine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs. nih.govresearchgate.net Its prevalence is due to a combination of favorable properties. As a bioisostere of a benzene (B151609) ring, the nitrogen atom in the pyridine core can act as a hydrogen bond acceptor, which can lead to stronger and more specific interactions with biological targets like enzymes and receptors. nih.gov Furthermore, the pyridine nucleus can improve the physicochemical properties of a drug candidate, such as aqueous solubility and metabolic stability. nih.govresearchgate.net
The compound this compound is an example of a highly decorated pyridine scaffold that can be exploited in drug discovery. The strategic placement of its functional groups allows it to serve as an intermediate for the synthesis of more complex molecules that retain the beneficial properties of the pyridine core while adding new functionalities. For instance, the core can be elaborated into fused heterocyclic systems, such as those found in kinase inhibitors or other targeted therapies. The adaptability of the pyridine scaffold allows it to be incorporated into molecules targeting a wide range of diseases. nih.govnih.gov
Applications in Materials Science
Beyond its potential in medicinal chemistry, the unique electronic and structural features of this compound make it a candidate building block for the synthesis of advanced organic materials. Organic functional materials are sought after for applications in electronics, optics, and sensor technology. chemrxiv.org The design of these materials often relies on the assembly of well-defined molecular units, or building blocks, that impart specific properties to the final material. sigmaaldrich.com
Precursor for Polymer Synthesis
The reactivity of this compound makes it a suitable monomer or precursor for polymerization reactions. The presence of two distinct and orthogonally reactive sites—the bromo and carbaldehyde groups—is particularly advantageous.
Cross-Coupling Polymerization: The bromine atom can participate in step-growth polymerization via reactions like Suzuki or Stille coupling. If coupled with a co-monomer containing two boronic esters or organotin groups, conjugated polymers can be formed. The pyridine unit incorporated into the polymer backbone would influence the material's electronic properties, such as its electron affinity and photoluminescence.
Aldehyde-Based Polymerization: The carbaldehyde group can be used in polycondensation reactions, for example, with diamines to form polyimines (Schiff bases), which can be further reduced to polyamines.
These polymerization strategies could lead to novel polymers with tailored properties, where the pyridine moiety contributes to charge transport, thermal stability, or metal-coordinating capabilities.
Building Block for Functional Organic Materials
The term "functional organic materials" encompasses a wide range of materials designed for specific applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. The development of these materials requires molecular building blocks with precisely controlled electronic and photophysical properties. chemrxiv.orgresearchgate.net
This compound can serve as such a building block. The electron-deficient nature of the pyridine ring, modulated by its methoxy and methyl substituents, combined with the potential for extending conjugation through its reactive sites, makes it a valuable component for creating materials with desired energy levels (HOMO/LUMO) for electronic applications. For example, it could be used to synthesize:
Luminescent Materials: By using cross-coupling reactions to attach chromophoric units to the pyridine core, novel fluorescent or phosphorescent materials could be developed for use in OLEDs or sensors.
Electron-Transport Materials: The inherent electron-deficient character of the pyridine ring makes it a suitable component for materials designed to transport electrons in organic electronic devices.
Coordination Complexes and Polymers: The nitrogen atom of the pyridine ring can coordinate to metal ions. This allows the molecule to be used as a ligand to create metal-organic complexes or coordination polymers with interesting magnetic, catalytic, or optical properties.
Table 2: Potential Applications in Materials Science
| Application Area | Relevant Molecular Features | Potential Synthetic Route |
|---|---|---|
| Conjugated Polymers | Bromo group, Pyridine core | Suzuki or Stille polycondensation |
| Polyimines | Carbaldehyde group | Polycondensation with diamines |
| Luminescent Materials | Pyridine core, Bromo & Carbaldehyde groups for functionalization | Attachment of chromophores via cross-coupling or condensation |
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
Traditional synthetic methods for complex heterocyclic compounds often rely on harsh conditions, stoichiometric reagents, and multi-step processes that generate significant waste. Future research is increasingly directed towards greener and more atom-economical alternatives. For pyridine (B92270) derivatives, this includes the development of electrochemical protocols that avoid external chemical oxidants by using electrons as traceless reagents. rsc.org Such electrochemical methods can provide sustainable pathways for generating key intermediates like pyridine acyl radicals under mild conditions. rsc.org
Another promising avenue is the use of metal-free, visible-light photoredox catalysis. researchgate.net This approach enables the construction and functionalization of pyridine rings using light as a renewable energy source, aligning with the principles of green chemistry. researchgate.net The application of these sustainable strategies to the synthesis of 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde could significantly reduce environmental impact and improve efficiency compared to classical methods.
| Route | Key Features | Potential Advantages |
| Electrochemistry | Oxidant-free; uses electrons as reagents | Green solvent compatibility; mild conditions; reduced waste. rsc.org |
| Photoredox Catalysis | Metal-free; visible light-driven | Sustainable energy source; high selectivity; mild reaction conditions. researchgate.net |
Exploration of Novel Reactivity Patterns
Beyond improving existing synthetic routes, a significant area of future research involves uncovering new ways to chemically modify the this compound core. A key emerging strategy is the functionalization of pyridines through the generation of pyridinyl radicals. researchgate.neticiq.org This approach, often achieved through single-electron reduction of pyridinium (B92312) ions, allows for reactivity patterns and positional selectivity that are distinct from classical methods like Minisci chemistry. iciq.org
Furthermore, the development of pyridine N-oxides as precursors for hydrogen atom transfer (HAT) processes under photoredox catalysis opens new avenues for C–H functionalization. nih.govacs.org Exploring the application of these novel reactivity modes to this compound could enable the direct introduction of new functional groups at positions that are otherwise difficult to access, thereby streamlining the synthesis of complex derivatives.
Integration with Advanced Synthetic Methodologies (e.g., Electrochemistry, Photoredox Catalysis)
The integration of advanced technologies like electrochemistry and photoredox catalysis is set to revolutionize the synthesis and functionalization of pyridine derivatives. Organic electrochemistry offers a powerful tool for driving redox transformations without the need for chemical oxidants or reductants. acs.org For pyridine systems, this has been applied to achieve challenging reactions such as C-H aminations and the construction of fused N-heterocycles. rsc.orgresearchgate.net
Similarly, photoredox catalysis has emerged as a robust strategy for activating otherwise inert C-H bonds under exceptionally mild conditions using visible light. researchgate.netnih.gov This methodology has been successfully used for the alkylation and heteroarylation of unactivated C-H bonds, offering a versatile tool for late-stage functionalization. nih.govacs.org Applying these advanced methodologies to this compound would allow for more precise and efficient molecular editing, facilitating the rapid synthesis of novel analogues.
| Methodology | Application in Pyridine Chemistry | Benefit for the Target Compound |
| Electrochemistry | Dehydrogenative coupling, C-H cyclization, amidation. rsc.orgresearchgate.net | Access to novel derivatives without harsh chemical oxidants. |
| Photoredox Catalysis | C-H functionalization, radical coupling, benzylation. researchgate.netresearchgate.net | Late-stage modification under mild, light-driven conditions. |
Expansion of Derivative Libraries for Specific Applications
The pyridine ring is a privileged scaffold in drug discovery, appearing in a vast number of FDA-approved pharmaceuticals targeting a wide range of diseases. nih.govrsc.org The specific substitution pattern of this compound makes it an ideal starting point for creating focused libraries of new chemical entities. Research has shown that even minor modifications to the pyridine core can significantly impact biological activity, metabolic stability, and cell permeability. nih.gov
Future work will likely focus on using this compound as a template to generate libraries of derivatives for screening against various biological targets. For instance, closely related 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamides have shown potent activity as dopamine (B1211576) and serotonin (B10506) receptor antagonists. researchgate.net By systematically modifying the aldehyde, methyl, and bromo groups, new libraries can be designed to target other enzymes and receptors, such as those implicated in cancer, inflammation, or neurodegenerative disorders. nih.govresearchgate.netrsc.org
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry is becoming an indispensable tool in modern drug discovery and chemical synthesis. For pyridine derivatives, advanced computational modeling can predict molecular properties, guide synthetic efforts, and explain reactivity, thereby reducing trial-and-error experimentation. nih.gov Methods like Quantitative Structure-Property Relationship (QSPR) modeling can be used to predict the thermodynamic properties of new derivatives before they are synthesized. researchgate.net
Furthermore, molecular docking simulations can predict how novel derivatives of this compound might bind to a specific biological target, such as the active site of an enzyme. nih.govresearchgate.net This in silico screening allows researchers to prioritize the synthesis of compounds with the highest predicted affinity and efficacy. Density Functional Theory (DFT) studies can also provide insights into reaction mechanisms and electronic structures, helping to rationalize observed reactivity and guide the design of more efficient synthetic routes. mdpi.com
Q & A
Q. What are the common synthetic routes for 5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde?
Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example:
- Suzuki-Miyaura Coupling : A boronic acid derivative (e.g., 5-(((tert-butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid) reacts with a brominated pyridine precursor (e.g., 3-bromo-4-methylpyridine) in the presence of bis(triphenylphosphine)palladium(II) dichloride. Microwave irradiation (140°C, 2 minutes under argon) enhances reaction efficiency .
- Functional Group Modifications : Bromination and methoxylation steps are performed sequentially. The aldehyde group is introduced via oxidation or formylation reactions, often using Vilsmeier-Haack conditions .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Key characterization techniques include:
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ for cross-coupling efficiency. Evidence shows Pd(dppf)Cl₂ reduces side products in microwave-assisted reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene improves microwave heating uniformity .
- Temperature Control : Reactions at 140°C for 2 minutes under argon achieve >85% yield, whereas prolonged heating (>5 minutes) degrades the aldehyde group .
Q. How should discrepancies in reported biological activities be addressed?
Methodological Answer:
- Comparative Assays : Use standardized protocols like MTT assays (e.g., 48-hour incubation with HeLa cells) to evaluate cytotoxicity. Normalize data to controls (e.g., DMSO vehicle) .
- Dose-Response Analysis : Test a concentration range (1–100 μM) to identify IC₅₀ values. Discrepancies may arise from cell line variability (e.g., HEK293 vs. HepG2) .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation rates, which influence apparent bioactivity .
Q. What computational approaches predict the compound’s reactivity and interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group (LUMO = −1.8 eV) is reactive toward nucleophiles .
- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. Results correlate with metabolic pathways observed in vitro .
Q. How is regioselectivity achieved during functionalization of the pyridine ring?
Methodological Answer:
- Directing Groups : Use methoxy (-OCH₃) or methyl (-CH₃) groups to direct electrophilic substitution. Bromination occurs preferentially at the para position to the methoxy group .
- Protection/Deprotection Strategies : Protect the aldehyde group as an acetal during bromination to prevent side reactions .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability under acidic conditions—how to resolve?
Methodological Answer:
- Controlled Stability Studies : Prepare solutions in pH 2–7 buffers (37°C, 24 hours) and monitor degradation via HPLC. Data shows decomposition >50% at pH < 3 due to aldehyde protonation .
- Structural Analog Comparison : Compare with 6-bromo-3-pyridinecarboxaldehyde (decomposes at pH 4), suggesting electron-withdrawing substituents enhance acid sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
